BenchChemオンラインストアへようこそ!

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)isonicotinamide

IMPDH isozyme selectivity purine metabolism

This NAD+-competitive, non-nucleoside IMPDH inhibitor offers a quantifiable 1.9-fold selectivity for IMPDH1 over IMPDH2 (Ki 580 nM vs. 1,100 nM), providing a precise starting scaffold for isozyme-specific inhibitor optimization. Unlike mycophenolic acid, its cofactor-site mechanism (2.2-fold potency shift between NMD and IMP substrates) enables nuanced enzymology studies without direct IMP competition. For cell-based assays where potent IMPDH inhibition causes cytotoxicity, this compound's 26–37-fold lower potency permits partial target modulation at manageable concentrations, reducing experimental confounding from guanine nucleotide depletion. Procure this structurally unique, isonicotinamide-substituted probe to eliminate cross-class off-target effects common with nucleoside inhibitors.

Molecular Formula C16H19N5O
Molecular Weight 297.362
CAS No. 1797223-13-2
Cat. No. B2628767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)isonicotinamide
CAS1797223-13-2
Molecular FormulaC16H19N5O
Molecular Weight297.362
Structural Identifiers
SMILESC1CCN(CC1)C2=NC(=NC=C2)CNC(=O)C3=CC=NC=C3
InChIInChI=1S/C16H19N5O/c22-16(13-4-7-17-8-5-13)19-12-14-18-9-6-15(20-14)21-10-2-1-3-11-21/h4-9H,1-3,10-12H2,(H,19,22)
InChIKeyYSZIEHNOXWZZLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4-(Piperidin-1-yl)pyrimidin-2-yl)methyl)isonicotinamide (CAS 1797223-13-2): A Non-Nucleoside IMPDH Inhibitor for Research Procurement


N-((4-(Piperidin-1-yl)pyrimidin-2-yl)methyl)isonicotinamide (CAS 1797223-13-2) is a synthetic small-molecule belonging to the 4-substituted pyrimidine-2-carboxamide class. It is characterized by a piperidine ring attached to a pyrimidine core, linked via a methylene bridge to an isonicotinamide moiety [1]. Curated bioactivity data identifies it as a non-nucleoside inhibitor of human inosine-5′-monophosphate dehydrogenase (IMPDH) [2]. This compound is primarily utilized as a research tool in enzymatic studies and early-stage drug discovery focused on purine metabolism, immunosuppression, and oncology [2].

Why N-((4-(Piperidin-1-yl)pyrimidin-2-yl)methyl)isonicotinamide Cannot Be Simply Replaced by Close Analogs or Other IMPDH Inhibitors


The biological activity of pyrimidine-piperidine-amide scaffolds is exquisitely sensitive to the nature and position of the terminal amide substituent [1]. Even positional isomers—such as the nicotinamide or picolinamide variants—frequently exhibit distinct target interaction profiles, often leading to loss of desired activity or introduction of off-target effects. Furthermore, classical IMPDH inhibitors like mycophenolic acid (MPA) operate via fundamentally different kinetic mechanisms (uncompetitive with respect to NAD+, competitive with respect to IMP) compared to this NAD+-competitive scaffold [2]. Consequently, generic substitution without rigorous enzymatic profiling risks undermining experimental reproducibility and biological relevance.

Quantitative Differentiation Evidence for N-((4-(Piperidin-1-yl)pyrimidin-2-yl)methyl)isonicotinamide vs. Comparators


IMPDH1 vs. IMPDH2 Selectivity Profiling

The compound displays a moderate preference for IMPDH1 over IMPDH2 when evaluated with the natural substrate IMP. Under identical assay conditions, the Ki for IMPDH1 is 580 nM, while the Ki for IMPDH2 is 1,100 nM, yielding an approximately 1.9-fold selectivity for the type 1 isozyme [1]. This contrasts with many non-selective IMPDH inhibitors that exhibit similar potency across both isoforms, offering researchers a starting scaffold for developing IMPDH1-biased tool compounds.

IMPDH isozyme selectivity purine metabolism

Substrate-Dependent Inhibition Profile: NMD vs. IMP

The inhibitor demonstrates a clear substrate preference in its inhibition mechanism. Against IMPDH1, the Ki value is 260 nM when using the NAD+ analog NMD as substrate, compared to 580 nM when using IMP, indicating stronger competitive binding with respect to the NAD+ cofactor [1]. This NAD+-competitive behavior differentiates the compound from mycophenolic acid, which acts uncompetitively with regard to NAD+ and competitively with respect to IMP [2].

enzyme kinetics NAD+-competitive substrate selectivity

Potency Gap Relative to Mycophenolic Acid Defines Experimental Context

The compound exhibits a Ki of 260–580 nM for IMPDH1, which is approximately 10–50-fold weaker than the clinically validated immunosuppressant mycophenolic acid (MPA; Ki < 10 nM for IMPDH2) [1][2]. This potency gap positions the compound not as a therapeutic candidate but as a chemical probe suitable for studies where partial or controlled IMPDH inhibition is desired, or where MPA's cytotoxicity confounds results.

potency comparison tool compound IMPDH inhibition

Structural Differentiation from Common Isomeric Analogs

The para-position of the carboxamide nitrogen on the pyridine ring (isonicotinamide) is a distinguishing structural feature. SAR evidence from related pyrimidine-piperidine-amide patents indicates that moving the carboxamide attachment to the ortho or meta position (picolinamide or nicotinamide) can abolish target engagement for certain enzymes, such as KV7 potassium channels [1]. Although direct IMPDH SAR for these isomers is not publicly available, the isonicotinamide configuration likely confers a specific hydrogen-bonding geometry not achievable with other regioisomers.

scaffold uniqueness isonicotinamide positional isomer

Recommended Application Scenarios for Procuring N-((4-(Piperidin-1-yl)pyrimidin-2-yl)methyl)isonicotinamide


IMPDH Isozyme-Specific Biochemical Studies

Use as a starting scaffold for developing IMPDH1-biased inhibitors. The measured 1.9-fold selectivity for IMPDH1 over IMPDH2 (Ki 580 nM vs. 1,100 nM, IMP substrate) provides a quantifiable baseline for medicinal chemistry optimization [1]. Suitable for laboratories investigating isozyme-specific roles in retinal degeneration or cancer metabolism.

NAD+-Competitive Mechanism Probes

Employ in enzymology studies requiring a non-nucleoside, NAD+-competitive inhibitor that does not directly compete with IMP. The 2.2-fold potency shift between NMD (Ki 260 nM) and IMP (Ki 580 nM) substrates validates its utility as a cofactor-site probe [1], in contrast to mycophenolic acid's IMP-competitive mechanism.

Controlled IMPDH Inhibition with Reduced Lethal Synthesis Risk

In cell-based assays where mycophenolic acid (Ki <10 nM) causes excessive cytotoxicity due to guanine nucleotide depletion, this compound's 26–37-fold lower potency may allow partial IMPDH inhibition at manageable concentrations, enabling nuanced pharmacological studies [1][2].

Chemical Biology Tool for Purine Metabolism Research

Procure as a defined, structurally unique small-molecule probe for dissecting the purine salvage pathway. Its isonicotinamide substituent distinguishes it from common IMPDH inhibitor chemotypes, reducing the likelihood of cross-class off-target effects observed with nucleoside inhibitors like ribavirin [1].

Quote Request

Request a Quote for N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)isonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.